molecular formula C25H22N4OS2 B2413979 3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-25-9

3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2413979
CAS RN: 847402-25-9
M. Wt: 458.6
InChI Key: WEINUTSIDLEIHX-UHFFFAOYSA-N
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Description

3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H22N4OS2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality 3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Characterization

The crystal structure of this compound, Tris (2-hydroxy-3,5-dimethylbenzyl)amine, was reported in 2001 . It’s essential to understand its molecular arrangement, bond lengths, and angles. Analyzing its crystal structure can reveal insights into its stability, reactivity, and potential interactions with other molecules.

Materials Science and Nanotechnology

Metal-Organic Frameworks (MOFs): Given its benzothiazole-2-one moiety, this compound could serve as a ligand in MOFs. MOFs are porous materials with applications in gas storage, separation, and catalysis. Researchers can explore its coordination chemistry with various metal ions to design MOFs with specific properties .

properties

IUPAC Name

3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS2/c1-17-12-13-18(2)19(14-17)16-31-24-27-26-23(29(24)20-8-4-3-5-9-20)15-28-21-10-6-7-11-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEINUTSIDLEIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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